Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester
Description
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester is an organophosphorus compound characterized by a phosphonothioic acid backbone with a methyl group at the phosphorus center. The molecule features two distinct ester groups:
- An O-cyclopentyl ester attached to the phosphorus-oxygen bond.
- An S-(2-diethylaminoethyl) ester linked via a sulfur atom.
This structural configuration confers unique physicochemical properties, including moderate volatility and lipophilicity, which influence its reactivity and biological activity. The compound is part of a broader class of organophosphates known for their acetylcholinesterase (AChE) inhibitory effects, though its specific applications (e.g., pesticidal or pharmaceutical) remain less documented compared to analogs like VX .
Properties
CAS No. |
93240-66-5 |
|---|---|
Molecular Formula |
C12H26NO2PS |
Molecular Weight |
279.38 g/mol |
IUPAC Name |
2-[cyclopentyloxy(methyl)phosphoryl]sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C12H26NO2PS/c1-4-13(5-2)10-11-17-16(3,14)15-12-8-6-7-9-12/h12H,4-11H2,1-3H3 |
InChI Key |
PMVOUPZOZITGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSP(=O)(C)OC1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Preparation of Methylphosphonothioic Dichloride Intermediate
- Starting Materials: Methylphosphonyl dichloride or methylphosphonothioic dichloride is prepared by chlorination of methylphosphonothioic acid or related precursors.
- Reaction Conditions: Typically carried out under anhydrous conditions using phosphorus pentachloride or thionyl chloride as chlorinating agents.
- Notes: Strict moisture control is essential to prevent hydrolysis and side reactions.
Introduction of the S-(2-diethylaminoethyl) Group
- Reagents: 2-diethylaminoethanethiol or its salt form.
- Mechanism: Nucleophilic substitution at the phosphorus center, replacing one chlorine atom with the thiol group.
- Conditions: Usually performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to moderate temperatures (0–25 °C).
- Catalysts/Additives: Base such as triethylamine may be used to neutralize HCl formed during the reaction.
Formation of the O-cyclopentyl Ester
- Reagents: Cyclopentanol or cyclopentyl alcohol.
- Method: Esterification of the remaining phosphorus-chloride bond with cyclopentanol.
- Conditions: The reaction is typically conducted in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl, under anhydrous conditions.
- Temperature: Ambient to slightly elevated temperatures (20–50 °C) to optimize yield.
- Purification: The product is purified by distillation or chromatography to remove unreacted starting materials and by-products.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Materials | Conditions | Notes |
|---|---|---|---|
| 1. Chlorination | Methylphosphonothioic acid + PCl5 or SOCl2 | Anhydrous, 0–25 °C | Moisture sensitive; forms dichloride |
| 2. Thiol substitution | 2-Diethylaminoethanethiol + base | Inert solvent, 0–25 °C | Base neutralizes HCl; nucleophilic substitution |
| 3. Esterification | Cyclopentanol + base | Anhydrous, 20–50 °C | Base scavenges HCl; forms O-cyclopentyl ester |
| 4. Purification | Distillation or chromatography | Ambient to moderate temperature | Removes impurities and unreacted reagents |
Chemical Reactions Analysis
Types of Reactions
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into this compound derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Phosphonothioic acid derivatives.
Reduction: Reduced phosphonothioic acid esters.
Substitution: Substituted phosphonothioic acid esters with various functional groups.
Scientific Research Applications
Agricultural Applications
Pesticide Use :
Phosphonothioic acid derivatives are recognized for their efficacy as insecticides and herbicides. The specific compound has been evaluated for its potential to control various agricultural pests due to its biological activity against insects while being less harmful to non-target organisms.
Case Study: Efficacy in Pest Control
In a study conducted on the effectiveness of phosphonothioic acid derivatives in controlling aphid populations, the compound demonstrated a significant reduction in pest numbers when applied at optimal concentrations. The study highlighted the compound's ability to disrupt normal insect physiology, leading to mortality.
Research indicates that phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester exhibits notable biological activities, including:
- Neurotoxic Effects : Similar to other organophosphates, this compound may affect neurotransmitter function, leading to neurotoxic outcomes. Its mechanism of action involves inhibition of acetylcholinesterase, an essential enzyme in nerve function.
- Potential Therapeutic Applications : Investigations into its structure-activity relationship suggest that modifications could lead to compounds with therapeutic potential against certain diseases.
Chemical Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Phosphonothioate Moiety : This is achieved through the reaction of methyl phosphonic acid with appropriate thiol derivatives.
- Coupling with Cyclopentanol : The cyclopentyl group is introduced via esterification reactions.
- Diethylaminoethyl Group Introduction : This step often utilizes coupling reagents under controlled conditions to ensure high yields.
Interaction Studies
Studies focusing on the interactions of phosphonothioic acid derivatives with biological systems are crucial for understanding their safety and regulatory compliance. These studies typically assess:
- Toxicological Profiles : Evaluating acute and chronic toxicity levels in various model organisms.
- Environmental Impact Assessments : Understanding how these compounds behave in ecosystems post-application.
Mechanism of Action
The mechanism of action of phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The specific pathways involved depend on the enzyme and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related organophosphorus derivatives. Data are synthesized from regulatory documents, chemical databases, and toxicity studies.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | CAS RN | Substituents (P-O/S Groups) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | C₁₁H₂₄NO₂PS | - | O-cyclopentyl, S-(2-diethylaminoethyl) | 265.36 (calculated) |
| O-Cyclopentyl O-ethyl methylphosphonothionate | C₈H₁₇O₂PS | 2931.49 | O-cyclopentyl, O-ethyl | 224.24 |
| VX (O-Ethyl S-2-diisopropylaminoethyl methylphosphonothioate) | C₁₁H₂₆NO₂PS | 50782-69-9 | O-ethyl, S-(2-diisopropylaminoethyl) | 267.37 |
| O,S-Diethyl methylthiophosphonate | C₅H₁₃O₂PS | - | O-ethyl, S-ethyl | 184.19 |
| Phosphonothioic acid, methyl-, O-(2-methylpropyl) O-pyridinyl ester | C₁₀H₁₆NO₂PS | 63382-46-7 | O-(2-methylpropyl), O-pyridinyl | 245.28 |
Key Observations :
Structural Variations: The target compound and VX share the S-(2-dialkylaminoethyl) group, which is critical for AChE inhibition. However, the cyclopentyl ester in the target compound may reduce volatility compared to VX’s ethyl ester . Replacing the diethylaminoethyl group with O-ethyl (as in CAS 2931.49) diminishes neurotoxic potency, as the aminoethyl moiety enhances binding to AChE’s anionic site .
Toxicity and Biological Activity: VX is a well-documented nerve agent with an oral LD₅₀ of 0.14 mg/kg in rats, attributed to its irreversible AChE inhibition. The target compound’s toxicity is likely lower due to steric hindrance from the cyclopentyl group, though direct data are scarce . O,S-Diethyl methylthiophosphonate (LG 61) exhibits lower AChE affinity, emphasizing the role of the aminoethyl group in enhancing toxicity .
VX’s diisopropylaminoethyl group contributes to higher stability and environmental persistence .
Table 2: Regulatory and Hazard Profiles
| Compound Name | EPA RQ* (lbs) | AChE Inhibition | Volatility (mg/m³) |
|---|---|---|---|
| Target Compound | Not listed | High (inferred) | ~0.1 (estimated) |
| VX | 100 | Extreme | 0.01 |
| O,S-Diethyl methylthiophosphonate | - | Moderate | 1.5 |
*EPA Reportable Quantity (RQ) under CERCLA .
Biological Activity
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester, also known by its CAS number 93240-66-5, is a compound that has garnered attention for its potential biological activity. This article explores the compound's chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₂₆N₁O₂P₁S
- Molecular Weight : 267.368 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 93240-66-5
Biological Activity Overview
Phosphonothioic acid derivatives are known for their interactions with biological systems, particularly in the context of neuropharmacology and toxicology. The compound has been studied for its effects on neurotransmitter systems and potential applications in pharmacological contexts.
The biological activity of phosphonothioic acids often involves inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can lead to increased levels of acetylcholine in synaptic clefts, affecting neuromuscular transmission and cognitive functions.
Case Studies and Experimental Data
- Neurotoxicity Studies :
- In Vitro Assays :
- Pharmacokinetics :
Data Table: Summary of Biological Activities
Q & A
Basic Research Question: What are the optimal synthetic routes for producing Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester, and what challenges arise in achieving high purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or esterification of methylphosphonothioic acid precursors. For example:
- Step 1 : React methylphosphonothioic dichloride with 2-diethylaminoethanol to form the S-(2-diethylaminoethyl) intermediate .
- Step 2 : Introduce the cyclopentyl ester via reaction with cyclopentanol under anhydrous conditions (e.g., using triethylamine as a base).
Challenges : - Byproduct formation : Competing reactions between thiol and ester groups require strict temperature control (0–5°C).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or distillation under reduced pressure (<1 mmHg) is essential to remove unreacted diethylaminoethanol, which can act as a cholinesterase inhibitor .
Basic Research Question: What analytical methods are recommended for characterizing this compound and quantifying trace impurities?
Methodological Answer:
- GC-MS : Effective for quantifying volatile impurities (e.g., residual solvents) with a DB-5MS column (30 m × 0.25 mm) and electron ionization .
- NMR Spectroscopy :
- HPLC-UV : C18 reverse-phase column (acetonitrile/water + 0.1% TFA) detects hydrolytic degradation products (e.g., methylphosphonic acid) at 220 nm .
Advanced Research Question: How does this compound interact with acetylcholinesterase (AChE), and what structural features dictate its inhibitory potency?
Methodological Answer:
- Mechanism : The compound acts as a covalent AChE inhibitor. The thiophosphoryl group (P=S) undergoes oxidative desulfuration in vivo to form a reactive oxon intermediate (P=O), which phosphorylates the serine hydroxyl group in AChE’s active site .
- Structure-Activity Insights :
- Cyclopentyl ester : Enhances lipid solubility, improving blood-brain barrier penetration compared to shorter alkyl esters .
- Diethylaminoethyl group : Facilitates protonation at physiological pH, promoting binding to AChE’s anionic subsite .
Experimental validation : Use Ellman’s assay with recombinant human AChE (IC₅₀ typically <10 nM for analogs like VX) .
Advanced Research Question: What are the dominant environmental degradation pathways, and how can these be modeled in laboratory settings?
Methodological Answer:
- Hydrolysis : Predominant in aqueous environments. The cyclopentyl ester undergoes base-catalyzed hydrolysis (t₁/₂ ≈ 48 hr at pH 9, 25°C) to form methylphosphonothioic acid and cyclopentanol .
- Oxidative Degradation : Microsomal CYP450 enzymes (e.g., CYP3A4) convert P=S to P=O, increasing toxicity. Simulate using rat liver microsomes + NADPH .
- Photodegradation : UV irradiation (254 nm) cleaves the S-alkyl bond, producing diethylamine and cyclopentyl methylphosphonate. Use a xenon arc lamp with quartz reactors for reproducibility .
Advanced Research Question: How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for P-S (≈65 kcal/mol) and P-O (≈90 kcal/mol) to predict hydrolysis rates .
- Molecular Dynamics (MD) : Simulate AChE binding using CHARMM force fields. Key interactions:
- QSAR Models : Train on analogs (e.g., VX, sarin) to correlate logP, polar surface area, and IC₅₀ values .
Advanced Research Question: How should researchers address contradictions in reported toxicity data (e.g., LD₅₀ variability across studies)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
